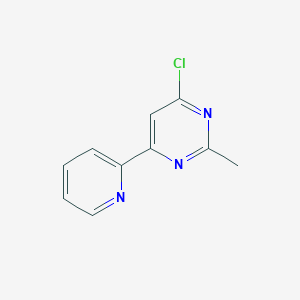

4-Chloro-2-methyl-6-(pyridin-2-yl)pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Chloro-2-methyl-6-(pyridin-2-yl)pyrimidine is a heterocyclic compound with the molecular formula C10H8ClN3 It is a pyrimidine derivative, characterized by the presence of a chlorine atom at the 4th position, a methyl group at the 2nd position, and a pyridin-2-yl group at the 6th position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-methyl-6-(pyridin-2-yl)pyrimidine typically involves the reaction of 2-chloro-4,6-dimethylpyrimidine with pyridine-2-carbaldehyde under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, leading to the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .

Análisis De Reacciones Químicas

Types of Reactions

4-Chloro-2-methyl-6-(pyridin-2-yl)pyrimidine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 4th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like DMF or DMSO, with bases such as potassium carbonate or sodium hydride.

Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different functional groups attached to the pyrimidine ring, enhancing their chemical and biological properties .

Aplicaciones Científicas De Investigación

Anticancer Activity

Pyrimidine derivatives, including 4-Chloro-2-methyl-6-(pyridin-2-yl)pyrimidine, have shown promising anticancer properties. Research indicates that these compounds can inhibit key enzymes involved in cancer progression, such as dihydrofolate reductase (DHFR) and lysyl oxidase-like 2 (LOXL2).

- Inhibition of Dihydrofolate Reductase: Studies have demonstrated that derivatives similar to this compound can effectively inhibit DHFR, a critical enzyme in the folate metabolism pathway essential for DNA synthesis in rapidly dividing cancer cells .

- LOXL2 Inhibition: Compounds with structural similarities to this compound have been reported to inhibit LOXL2, leading to reduced invasiveness in cancer cell lines. This inhibition is particularly relevant in the context of metastatic cancer and fibrosis.

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of pyrimidine derivatives. For instance, certain derivatives have been shown to suppress cyclooxygenase-2 (COX-2) activity, a key enzyme involved in the inflammatory response.

- Structure–Activity Relationships: The structure–activity relationship (SAR) studies indicate that modifications at specific positions on the pyrimidine ring can enhance anti-inflammatory effects, making these compounds candidates for treating inflammatory diseases .

Synthetic Methodologies

The synthesis of this compound has been optimized through various methods aimed at improving yield and reducing environmental impact.

Green Chemistry Approaches

Recent advancements in synthetic methods emphasize environmentally friendly processes. A notable synthetic route involves using phosphorus oxychloride and organic bases under mild conditions, which minimizes toxic by-products and enhances overall yield .

| Synthetic Method | Key Features |

|---|---|

| Chlorination Reaction | Utilizes phosphorus oxychloride; operates at 25–100 °C; short reaction time (2–5 hours) |

| Environmental Impact | Low toxicity materials; reduced waste generation |

In Vitro Studies

In vitro assays have been employed to assess the biological activity of this compound against various cancer cell lines.

| Cell Line | IC50 Value (μM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 0.04 ± 0.01 | Significant reduction in viability |

| HeLa (Cervical Cancer) | 0.03 ± 0.02 | Induction of apoptosis |

Case Studies

Several case studies illustrate the therapeutic potential of this compound:

- Cervical Cancer Model: In a study involving nude mice with cervical cancer cells, treatment with a LOXL2 inhibitor similar to this compound resulted in significant tumor size reduction after three weeks of administration.

- Fibrosis Models: Research on hepatic stellate cells demonstrated that pyridine derivatives could effectively inhibit collagen synthesis, crucial for liver fibrosis progression, indicating broader therapeutic applications beyond oncology.

Mecanismo De Acción

The mechanism of action of 4-Chloro-2-methyl-6-(pyridin-2-yl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, which are involved in cell signaling pathways, thereby exerting anticancer effects .

Comparación Con Compuestos Similares

Similar Compounds

2,4-Dichloro-6-methylpyrimidine: Similar in structure but with two chlorine atoms instead of one.

4-Chloro-6-methyl-2-(pyridin-2-yl)pyrimidine: Similar but with the positions of the methyl and pyridin-2-yl groups swapped.

2-Amino-4-chloro-6-methylpyrimidine: Contains an amino group instead of a pyridin-2-yl group.

Uniqueness

4-Chloro-2-methyl-6-(pyridin-2-yl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Actividad Biológica

4-Chloro-2-methyl-6-(pyridin-2-yl)pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound is characterized by a pyrimidine ring with:

- Chloro group at the 4-position

- Methyl group at the 2-position

- Pyridine moiety at the 6-position

The molecular formula is C10H9ClN2 with a molecular weight of approximately 197.63 g/mol. This unique combination of substituents is believed to enhance its biological activity and selectivity for specific targets compared to similar compounds.

This compound exhibits its biological effects primarily through:

- Enzyme Inhibition : The compound can bind to various enzymes, inhibiting their activity. Notably, it may inhibit certain kinases involved in cell signaling pathways, which is significant for anticancer effects.

- Antimicrobial Activity : Studies have shown that derivatives of this compound demonstrate effectiveness against a range of bacteria and fungi, indicating its potential as an antimicrobial agent .

Anticancer Properties

Research indicates that this compound has promising anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines. The structure-activity relationship studies suggest that modifications to the pyridine and methyl groups can significantly affect potency against specific cancer types .

Antimicrobial Effects

The compound has demonstrated notable antimicrobial activity, particularly against Gram-positive and Gram-negative bacteria as well as certain fungi. For instance, studies reported IC50 values for bacterial strains that highlight its effectiveness compared to traditional antibiotics .

Structure-Activity Relationship (SAR)

The SAR studies reveal critical insights into how modifications to the chemical structure influence biological activity:

- Pyridine Substituents : Variations in the pyridine moiety significantly impact binding affinity and biological efficacy.

- Chloro and Methyl Groups : The presence and position of these groups are crucial for maintaining activity against target enzymes and pathogens.

- Analog Development : Development of analogs with different substituents provides a pathway for optimizing potency and selectivity, which is essential for drug development .

Case Studies

Several case studies have explored the biological activity of this compound:

- Inhibition of Kinases : A study demonstrated that this compound effectively inhibited specific kinases involved in cancer pathways, leading to reduced cell viability in treated cancer cells.

- Antimicrobial Screening : Another investigation assessed the antimicrobial properties against multiple strains, revealing significant inhibition zones compared to control groups, thus validating its potential as an alternative therapeutic agent.

- Toxicity Assessment : Safety profiles were evaluated in murine models, showing no acute toxicity at therapeutic doses, which is promising for further clinical development .

Propiedades

IUPAC Name |

4-chloro-2-methyl-6-pyridin-2-ylpyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3/c1-7-13-9(6-10(11)14-7)8-4-2-3-5-12-8/h2-6H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWHZRLMJZKIKGZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)Cl)C2=CC=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.